![molecular formula C6H5BF3NO2 B1450965 2-(Trifluoromethyl)pyridine-3-boronic acid CAS No. 947533-39-3](/img/structure/B1450965.png)
2-(Trifluoromethyl)pyridine-3-boronic acid
Overview
Description
2-(Trifluoromethyl)pyridine-3-boronic acid is a chemical compound with the molecular formula C6H5BF3NO2 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
Boronic acids, including 2-(Trifluoromethyl)pyridine-3-boronic acid, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)pyridine-3-boronic acid consists of a pyridine ring with a trifluoromethyl group at the 2-position and a boronic acid group at the 3-position .Chemical Reactions Analysis
Boronic acids, such as 2-(Trifluoromethyl)pyridine-3-boronic acid, are involved in various chemical reactions. For instance, they participate in heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions . They can also form stable transition complexes with sugars and amino acids .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)pyridine-3-boronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 292.1±50.0 °C at 760 mmHg, and a flash point of 130.5±30.1 °C . It has 3 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
Agrochemical Industry
2-(Trifluoromethyl)pyridine-3-boronic acid: plays a significant role in the agrochemical industry. It’s used as a key structural motif in active ingredients for crop protection . The trifluoromethyl group, in particular, is a common feature in many modern pesticides due to its unique physicochemical properties that enhance biological activity .
Pharmaceutical Development
In pharmaceuticals, this compound serves as an intermediate for the synthesis of drugs. Its derivatives have been incorporated into several approved pharmaceutical products and are currently being evaluated in clinical trials . The combination of the fluorine atom’s properties with the pyridine moiety contributes to the therapeutic potential of these derivatives .
Sensing Applications
Boronic acids, including 2-(Trifluoromethyl)pyridine-3-boronic acid , are utilized in sensing applications due to their ability to interact with diols and Lewis bases like fluoride or cyanide anions . This interaction is fundamental for the development of sensors that can detect various biological and chemical substances .
Protein Manipulation and Modification
The compound’s boronic acid group is instrumental in biological labeling and protein modification. It enables the selective binding to glycated proteins, which is useful in biomedical research and diagnostics .
Separation Technologies
2-(Trifluoromethyl)pyridine-3-boronic acid: is also employed in separation technologies. Its selective binding properties allow for the efficient separation of specific molecules, which is crucial in both analytical chemistry and purification processes .
Therapeutic Applications
The unique interaction of boronic acids with biological molecules paves the way for their use in therapeutic applications. They can be used to develop new treatments, particularly for diseases where diol-containing molecules play a role .
Chemical Synthesis
This compound is involved in various chemical synthesis reactions, such as heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions. These reactions are essential for creating biologically active molecules .
Material Science
In material science, 2-(Trifluoromethyl)pyridine-3-boronic acid is used as a precursor for the synthesis of functional materials. Its incorporation into polymers and other materials can impart desirable properties like increased stability or reactivity .
Safety and Hazards
Future Directions
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids, it is expected that studies with these compounds in medicinal chemistry will be extended, potentially leading to the development of new promising drugs .
Mechanism of Action
Target of Action
Boronic acids, including 2-(trifluoromethyl)pyridine-3-boronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 2-(Trifluoromethyl)pyridine-3-boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new palladium-carbon bond with an electrophilic organic group . In transmetalation, the organoboron compound (like 2-(Trifluoromethyl)pyridine-3-boronic acid) transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 2-(Trifluoromethyl)pyridine-3-boronic acid participates, is a key step in various biochemical pathways for the synthesis of biologically active molecules . For example, it has been used in the synthesis of heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
Pharmacokinetics
They are known to be relatively stable, readily prepared, and generally environmentally benign , which may influence their bioavailability.
Result of Action
The result of the action of 2-(Trifluoromethyl)pyridine-3-boronic acid in Suzuki–Miyaura cross-coupling reactions is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules .
Action Environment
The action of 2-(Trifluoromethyl)pyridine-3-boronic acid in Suzuki–Miyaura cross-coupling reactions is influenced by various environmental factors. The reaction conditions are known to be exceptionally mild and tolerant of various functional groups
properties
IUPAC Name |
[2-(trifluoromethyl)pyridin-3-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)5-4(7(12)13)2-1-3-11-5/h1-3,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKHOCBPUSCGAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660275 | |
Record name | [2-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
947533-39-3 | |
Record name | B-[2-(Trifluoromethyl)-3-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947533-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethyl)pyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.